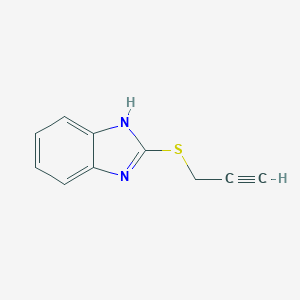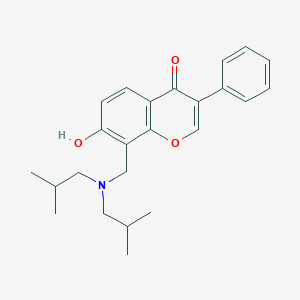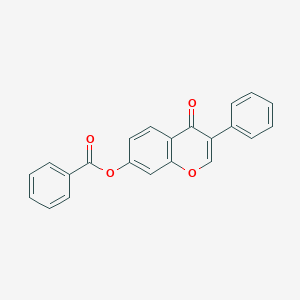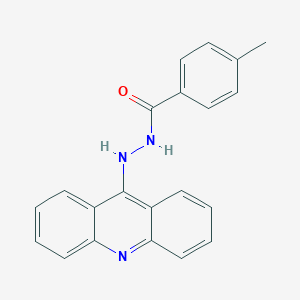
2-prop-2-inilsulfanyl-1H-bencimidazol
Descripción general
Descripción
2-prop-2-ynylsulfanyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a prop-2-yn-1-ylsulfanyl substituent
Aplicaciones Científicas De Investigación
2-prop-2-ynylsulfanyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to exhibit antimicrobial and antiproliferative activities . They are believed to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
It is suggested that benzimidazole derivatives inhibit bacterial nucleic acids and protein synthesis by competing with purines . This interaction disrupts the normal functioning of the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of nucleic acid and protein synthesis suggests that the compound may interfere with the dna replication and protein synthesis pathways in bacteria .
Pharmacokinetics
The physicochemical properties of benzimidazole derivatives suggest that they may have good oral bioavailability .
Result of Action
The result of the action of 2-prop-2-ynylsulfanyl-1H-benzimidazole is the inhibition of bacterial growth due to the disruption of nucleic acid and protein synthesis . This leads to the death of the bacterial cells, thereby exhibiting antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-ynylsulfanyl-1H-benzimidazole typically involves the reaction of benzimidazole with prop-2-yn-1-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-prop-2-ynylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the prop-2-yn-1-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzimidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(1H)-one: Similar in structure but with a pyrimidine core.
5-(prop-2-yn-1-ylsulfanyl)-1H-tetrazole: Contains a tetrazole ring instead of benzimidazole.
Uniqueness
2-prop-2-ynylsulfanyl-1H-benzimidazole is unique due to its specific combination of the benzimidazole core and the prop-2-yn-1-ylsulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-prop-2-ynylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGDOOVNYNGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B379677.png)


![Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379683.png)

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)
![Methyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379688.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)

![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379698.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B379700.png)
